(R)-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide
Overview
Description
SHIP 2a, also known as ®-2-Oxo-N-2-propyn-1-yl-4-thiazolidinecarboxamide, is a compound with the molecular formula C7H8N2O2S and a molecular weight of 184.22 g/mol . It is a cystathione γ lyase (CSE) inhibitor with an IC50 value of 6.3 μM . This compound has shown the ability to suppress hydrogen sulfide (H2S) production in mouse aorta homogenates and L-cysteine-induced relaxation of rat aortic rings ex vivo.
Scientific Research Applications
SHIP 2a has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition, particularly cystathione γ lyase inhibition.
Medicine: Investigated for its potential therapeutic applications in conditions related to hydrogen sulfide production.
Industry: Utilized in the development of new chemical entities and as a standard in quality control processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SHIP 2a involves the reaction of a thiazolidine derivative with a propargylamine derivative under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of SHIP 2a follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥98%.
Chemical Reactions Analysis
Types of Reactions
SHIP 2a undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert SHIP 2a into reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiazolidine derivatives, while substitution reactions can produce a variety of substituted thiazolidine compounds.
Mechanism of Action
SHIP 2a exerts its effects by inhibiting cystathione γ lyase, an enzyme involved in the production of hydrogen sulfide (H2S). By inhibiting this enzyme, SHIP 2a reduces the production of H2S, which plays a role in various physiological processes. The molecular targets and pathways involved include the interaction with the active site of cystathione γ lyase, leading to decreased enzyme activity and subsequent reduction in H2S levels.
Comparison with Similar Compounds
Similar Compounds
Cystathionine-γ-lyase-IN-1: Another inhibitor of cystathione γ lyase with similar properties.
Cystathionine-γ-lyase-IN-2: A compound with a different structure but similar inhibitory effects on cystathione γ lyase.
Uniqueness of SHIP 2a
SHIP 2a is unique due to its specific molecular structure, which allows it to effectively inhibit cystathione γ lyase with a relatively low IC50 value. This makes it a valuable tool in research involving hydrogen sulfide production and related physiological processes .
Properties
IUPAC Name |
(4R)-2-oxo-N-prop-2-ynyl-1,3-thiazolidine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c1-2-3-8-6(10)5-4-12-7(11)9-5/h1,5H,3-4H2,(H,8,10)(H,9,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWEQVHWJNCRXGP-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCNC(=O)[C@@H]1CSC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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